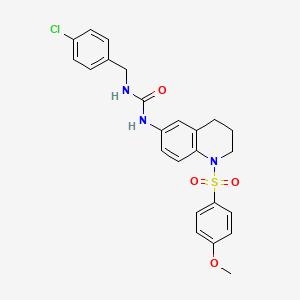
Methyl 5-formyl-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-formyl-2-nitrobenzoate is an organic compound with the molecular formula C9H7NO5. It is a derivative of benzoic acid and contains both a formyl group and a nitro group attached to the benzene ring. This compound is used in various chemical research applications due to its unique structural properties .
Mechanism of Action
Target of Action
Methyl 5-formyl-2-nitrobenzoate is a research chemical used in the preparation of azolecarboxamide compounds or salts thereof as antagonists of neurotrophic factor receptors (TrkA) . The primary target of this compound is the TrkA receptor, which plays a crucial role in the survival and function of certain neurons.
Mode of Action
It is known to interact with its target, the trka receptor, possibly by binding to the receptor and inhibiting its activity . This interaction may result in changes in the downstream signaling pathways associated with the TrkA receptor.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the TrkA receptor and its downstream effects. The TrkA receptor is involved in several signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the PLCγ pathway . These pathways play important roles in neuronal survival, growth, and differentiation.
Pharmacokinetics
Like other small organic molecules, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its antagonistic effect on the TrkA receptor. By inhibiting the activity of this receptor, it may affect neuronal survival, growth, and differentiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, factors such as pH, temperature, and the presence of other substances can affect its solubility and therefore its bioavailability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-formyl-2-nitrobenzoate can be synthesized from benzoic acid derivatives. One common method involves the nitration of methyl benzoate followed by formylation. The nitration process typically uses fuming nitric acid and sulfuric acid as reagents, while the formylation step can be achieved using formylating agents such as formaldehyde in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formyl-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Reduction: Methyl 5-formyl-2-aminobenzoate.
Oxidation: Methyl 5-carboxy-2-nitrobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-formyl-2-nitrobenzoate is used in several scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-formyl-2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 5-carboxy-2-nitrobenzoate: Similar structure but with a carboxylic acid group instead of a formyl group.
Methyl 5-formyl-2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
Methyl 5-formyl-2-nitrobenzoate is unique due to the presence of both a formyl and a nitro group on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
methyl 5-formyl-2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c1-15-9(12)7-4-6(5-11)2-3-8(7)10(13)14/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEPPMMIJZGITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
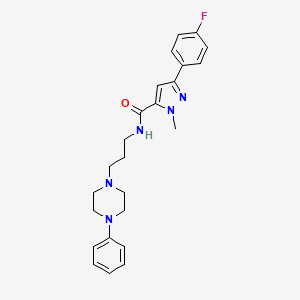
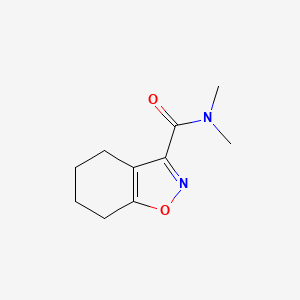
![N-{2-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2895568.png)
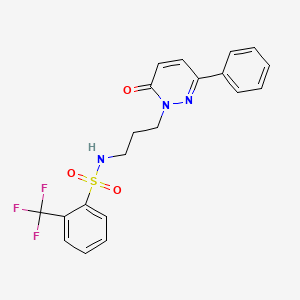
![3-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2895572.png)
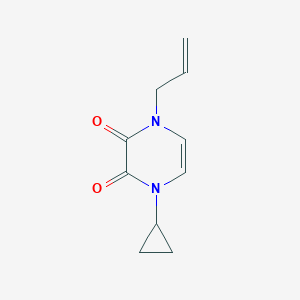
![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2895575.png)
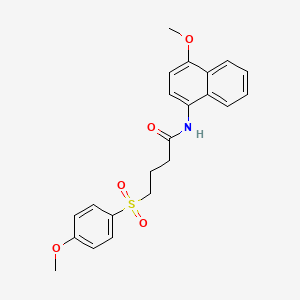
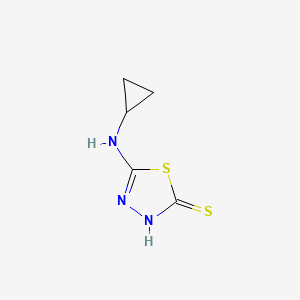

![{[2-(6-Chloropyridine-3-sulfonamido)ethyl]sulfamoyl}dimethylamine](/img/structure/B2895585.png)
![1-methyl-6-(4-methylpiperidin-1-yl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2895586.png)

